
N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and subsequent functionalization to introduce the 3-methylbutan-2-yl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting mood and cognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmine: Another beta-carboline alkaloid with psychoactive and anticancer properties.
Harmaline: Known for its psychoactive effects and potential therapeutic applications.
Norharmane: Studied for its antimicrobial and anticancer activities.
Uniqueness
N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide is unique due to its specific structural features, such as the presence of the 3-methylbutan-2-yl group. This structural modification can influence its biological activity and pharmacokinetic properties, making it distinct from other beta-carbolines.
Propriétés
Numéro CAS |
89508-05-4 |
|---|---|
Formule moléculaire |
C17H19N3O |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
N-(3-methylbutan-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-10(2)11(3)19-17(21)15-8-13-12-6-4-5-7-14(12)20-16(13)9-18-15/h4-11,20H,1-3H3,(H,19,21) |
Clé InChI |
IGJPTEBFFPLNHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


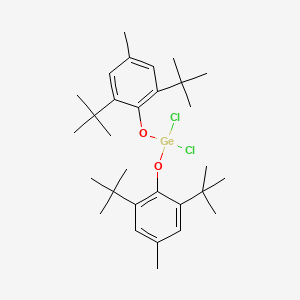
![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)


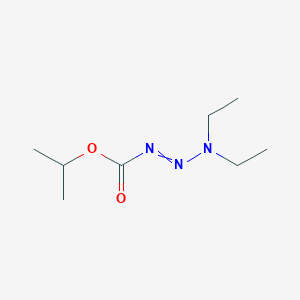
![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)
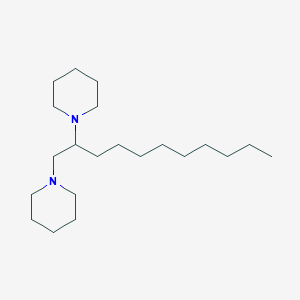
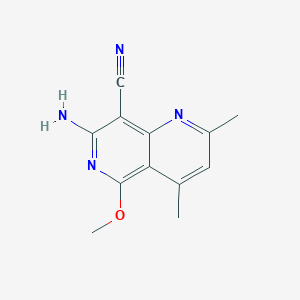
![N-[4-(Diethylsulfamoyl)phenyl]glycine](/img/structure/B14386508.png)
![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)
![1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one](/img/structure/B14386529.png)
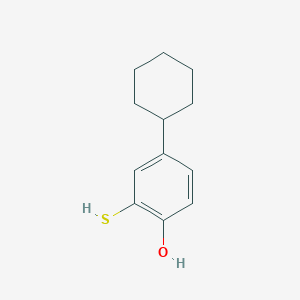
![3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386536.png)
